N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
N-(4-(3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thiophene ring at position 3 and a benzenesulfonamide group at position 6 via a phenyl linker. The benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, often associated with improved solubility and binding affinity due to its hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c27-30(28,17-5-2-1-3-6-17)25-16-10-8-15(9-11-16)18-12-13-20-22-23-21(26(20)24-18)19-7-4-14-29-19/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFXCBPWHUSKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by:
- A benzenesulfonamide moiety
- A triazole ring fused with a pyridazine
- A thiophene substituent
This unique arrangement contributes to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds containing the [1,2,4]triazole ring exhibit a range of biological activities, including:
- Antibacterial : Several derivatives have shown effectiveness against various bacterial strains.
- Anticancer : Notably, compounds similar in structure have demonstrated significant cytotoxicity against cancer cell lines.
- Anti-inflammatory : In vitro studies suggest potential anti-inflammatory properties.
- Antioxidant : Some analogs have been reported to exhibit antioxidant activity.
Anticancer Activity
A study investigated the anticancer properties of related compounds. The MTT assay was employed to evaluate the cytotoxic effects on human lung (A549) and hepatocellular carcinoma (HepG2) cell lines. Results indicated that the compound exhibited potent inhibitory effects comparable to standard chemotherapeutics like cisplatin. It was observed that the compound induced apoptosis through caspase activation pathways and cell cycle arrest mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Induces apoptosis via caspase pathway |
| Similar Triazole Compound | HepG2 | 10 | Cell cycle arrest and apoptosis |
Antibacterial Activity
Another research highlighted the antibacterial efficacy of similar triazole derivatives against Gram-positive and Gram-negative bacteria. The compounds were tested using disk diffusion methods and showed significant inhibition zones.
| Bacteria Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in various studies.
- Antioxidant Activity : Compounds with similar structures have displayed the ability to scavenge free radicals.
Comparison with Similar Compounds
The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a scaffold widely explored for pharmacological applications. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Differences
- Electron Effects: The thiophene substituent in the target compound provides a π-electron-rich environment, which may facilitate interactions with aromatic residues in enzyme active sites. Benzenesulfonamide vs. Acetamide: The sulfonamide group enhances acidity (pKa ~10–11) and solubility compared to acetamide derivatives (e.g., Lin28-1632), which may improve bioavailability .
- Compounds with thione groups (e.g., [7–9]) exhibit tautomerism, which can influence binding modes and metabolic stability compared to the stable sulfonamide linkage .
Synthetic Routes :
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Lin28-1632 | CM654953 | [7–9] (X = Cl) |
|---|---|---|---|---|
| Molecular Weight | ~454.5 g/mol | ~337.4 g/mol | ~450.5 g/mol | ~470.2 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 | 4.1 |
| Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.08 (DMSO) | 0.12 (aqueous buffer) | <0.01 (aqueous buffer) |
| Key Functional Groups | Sulfonamide, thiophene | Acetamide, methyl | Sulfonamide, pyridine | Thione, halophenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
